molecular formula C9H10N2O B1391764 4-(Pyridin-2-yl)pyrrolidin-2-one CAS No. 28311-29-7

4-(Pyridin-2-yl)pyrrolidin-2-one

Cat. No. B1391764
CAS RN: 28311-29-7
M. Wt: 162.19 g/mol
InChI Key: QSHDIJPPAHJALG-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-yl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring attached to a pyridin-2-yl group . The pyrrolidin-2-one ring is a five-membered lactam, which is a cyclic amide . This structure is a key component in many biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones often involves the use of cyclic or acyclic precursors . A selective synthesis of pyrrolidin-2-ones has been reported, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular weight of “this compound” is 162.19 . Its IUPAC name is 4-(2-pyridinyl)-2-pyrrolidinone and its InChI code is 1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Catalytic and Synthetic Applications 4-(Pyrrolidin-1-yl)pyridine, a compound closely related to 4-(Pyridin-2-yl)pyrrolidin-2-one, has been utilized as a catalyst in novel deconjugative esterification reactions. This process involves transforming 2-cyclohexylideneacetic acids into isopropyl 2-(cyclohex-1-enyl)acetate, showcasing the potential of such compounds in organic synthesis and catalysis (Sano et al., 2006).

Development of Novel Bicyclic Systems Research has led to the creation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. These systems have been explored for their biological activities, indicating the compound's utility in developing new chemical entities (Kharchenko et al., 2008).

Pharmaceutical Research A derivative, 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has been identified as a selective PDE9A inhibitor. It has shown promise in clinical trials for cognitive disorders, highlighting the pharmaceutical applications of pyrrolidin-2-one derivatives (Verhoest et al., 2012).

Antimalarial Research 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been repositioned as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, a novel antimalarial scaffold. These derivatives show potent activity against resistant strains and could serve as a basis for developing new prophylactic agents (Okaniwa et al., 2021).

Material Science and Coordination Chemistry The synthesis and study of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile have contributed to understanding non-linear optical properties, illustrating the compound's potential in material science and coordination chemistry (Palani et al., 2004).

Cascade Reaction Synthesis A multi-component tether catalysis protocol has been developed for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. This demonstrates the compound's versatility in synthetic chemistry and the potential for creating diverse heterocyclic compounds (Li et al., 2019).

Safety and Hazards

While specific safety and hazards information for “4-(Pyridin-2-yl)pyrrolidin-2-one” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

Future Directions

“4-(Pyridin-2-yl)pyrrolidin-2-one” derivatives have been identified as potential antimalarial agents, suggesting a promising starting point for the identification of novel antimalarial prophylactic agents .

Biochemical Analysis

Biochemical Properties

4-(Pyridin-2-yl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit prolyl-tRNA synthetase, an enzyme essential for protein synthesis in Plasmodium falciparum, the parasite responsible for malaria . The inhibition occurs through a proline-competitive binding mode, leading to the accumulation of L-proline and subsequent disruption of protein synthesis . Additionally, this compound interacts with other biomolecules, such as transporters and binding proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, a nuclear receptor involved in the regulation of immune responses . By binding to this receptor, this compound can alter gene expression patterns, leading to changes in cellular metabolism and immune function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidinone ring allows it to fit into the active sites of enzymes and receptors, facilitating enzyme inhibition or activation. For instance, its interaction with prolyl-tRNA synthetase involves binding to the enzyme’s ATP site, preventing the synthesis of proline-charged tRNA and thereby inhibiting protein synthesis . This mechanism highlights the compound’s potential as an antimalarial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard storage conditions, maintaining its potency and activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of target enzymes and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of prolyl-tRNA synthetase and modulation of immune responses . At higher doses, toxic or adverse effects may occur, including disruption of normal cellular processes and potential organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which can affect its activity and stability . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, binding to plasma proteins can enhance the compound’s stability and prolong its half-life, while transport across cell membranes can facilitate its entry into target cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, localization to the cytoplasm allows the compound to interact with cytoplasmic enzymes and receptors, while targeting to the nucleus can influence gene expression and cellular signaling pathways.

properties

IUPAC Name

4-pyridin-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHDIJPPAHJALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28311-29-7
Record name 4-(pyridin-2-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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